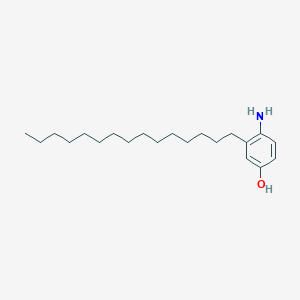

4-Amino-3-pentadecylphenol

Description

Contextualization within the Phenolic Lipid and Aminophenol Chemical Space

4-Amino-3-pentadecylphenol belongs to two significant classes of organic compounds: phenolic lipids and aminophenols.

Phenolic Lipids are characterized by a hydrophilic phenolic head and a long, hydrophobic alkyl chain. nih.gov This amphiphilic nature allows them to interact with cell membranes and other biological structures, leading to a wide range of biological activities. nih.gov They are found in nature, for instance in the shells of cashew nuts, and have applications in the synthesis of polymers. gerli.com The study of phenolic lipids is crucial for understanding their effects on membrane structures and their potential as bioactive agents. nih.gov

Aminophenols are derivatives of phenol (B47542) containing an amino group. wikipedia.org They are important intermediates in organic synthesis, famously used in the production of pharmaceuticals like Paracetamol. wikipedia.org The presence of both a hydroxyl (-OH) and an amino (-NH2) group on the aromatic ring makes them versatile building blocks for creating more complex molecules, including dyes, pharmaceuticals, and agrochemicals. nih.govpunchng.comgoogle.com The relative position of these functional groups influences the chemical reactivity and properties of the resulting compounds. pharmacy180.com

This compound integrates these two functionalities, possessing the amphiphilic character of a phenolic lipid and the reactive potential of an aminophenol.

Significance of the Pentadecyl Chain and Amine Functionality in Chemical Design

The two key functional moieties of this compound—the pentadecyl chain and the amine group—are critical to its potential utility in chemical design.

The pentadecyl chain is a 15-carbon alkyl group that imparts significant hydrophobicity (lipophilicity) to the molecule. In related compounds, such as 3-pentadecylphenol (B1217947), this long alkyl chain has been shown to be an effective modifier for polymers. mdpi.comnih.gov It can act as an internal plasticizer, increasing the toughness and flexibility of brittle materials like phenolic resins. mdpi.com This property is attributed to the chain's ability to disrupt rigid polymer packing and introduce flexibility. Furthermore, such long chains can enhance the miscibility of different polymer phases, acting as a compatibilizer in polymer blends. nih.govmdpi.com

The amine functionality (-NH2) provides a site for a variety of chemical reactions. It is a basic group that can be protonated to form a positively charged ammonium (B1175870) salt, a feature often exploited in drug delivery systems to interact with negatively charged biological molecules like DNA and RNA. google.com The amine group can also be acylated, alkylated, or used as a nucleophile in the construction of more complex molecular architectures, such as Schiff bases or amides, which can lead to compounds with diverse biological activities. nih.govpharmacy180.com In the context of aminophenols, the amine group is a key determinant of biological action and a handle for synthetic modification. wikipedia.orgnih.gov

Overview of Current Research Foci and Emerging Areas in Materials and Biological Sciences

While direct research specifically on this compound is not extensively documented, the known properties of its constituent parts and related molecules point toward several promising areas of investigation.

In materials science , research efforts are likely to focus on its use as a specialty monomer or additive. Drawing parallels with 3-pentadecylphenol, which is used to improve the mechanical properties of phenolic foams and act as a compatibilizer in polyamide composites, this compound could be explored for similar applications. mdpi.comnih.gov The presence of the additional amine group provides a reactive site for covalently bonding the molecule into a polymer matrix, potentially leading to permanently modified resins with enhanced toughness, hydrophobicity, and thermal stability. This could be particularly relevant for creating advanced composites, coatings, and adhesives.

In the biological sciences , the focus would be on its potential as a bioactive agent. The general class of aminophenol derivatives has been investigated for a wide range of activities, including antimicrobial and antidiabetic properties. nih.gov The long pentadecyl chain would likely enhance the molecule's ability to interact with and disrupt microbial cell membranes, a known mechanism of action for many phenolic lipids. nih.gov This suggests potential applications as an antimicrobial or antifungal agent. Furthermore, amine-containing lipids are studied for their role in delivering nucleic acids, suggesting that derivatives of this compound could be designed as transfection agents for gene therapy research. google.com Its structural similarity to metabolites of certain compounds also suggests it could be studied in the context of toxicology and metabolism. chemicalbook.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

3158-55-2 |

|---|---|

Molecular Formula |

C21H37NO |

Molecular Weight |

319.5 g/mol |

IUPAC Name |

4-amino-3-pentadecylphenol |

InChI |

InChI=1S/C21H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-18-20(23)16-17-21(19)22/h16-18,23H,2-15,22H2,1H3 |

InChI Key |

JEAQATRYHARRAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC1=C(C=CC(=C1)O)N |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways of 4 Amino 3 Pentadecylphenol

Derivation from Bio-Renewable Feedstocks

The primary and most sustainable precursor for the synthesis of 4-amino-3-pentadecylphenol is 3-pentadecylphenol (B1217947) (3-PDP), which is derived from Cashew Nut Shell Liquid (CNSL). chemicalbook.com CNSL is a valuable source of naturally occurring phenolic compounds. researchgate.net

Isolation and Precursor Synthesis from Cashew Nut Shell Liquid (CNSL)

Cashew Nut Shell Liquid is a viscous, dark brown oil extracted from the honeycomb structure of the cashew nut shell. scholarsresearchlibrary.combangor.ac.uk It is not a single compound but a mixture of phenolic lipids. nih.gov The primary constituents of natural CNSL are anacardic acid, cardol, and cardanol (B1251761), with minor amounts of 2-methylcardol. nih.govnih.gov Each of these components features a C15 alkyl chain with varying degrees of unsaturation. nih.gov

The initial step towards synthesizing the precursor, 3-pentadecylphenol, involves processing the raw CNSL.

Extraction: CNSL can be extracted from the cashew shells using various methods, including solvent extraction (using solvents like n-hexane or acetone) and industrial methods like hot-oil or roasting processes. scholarsresearchlibrary.combangor.ac.ukacademicdirect.org

Decarboxylation: Technical grade CNSL, often obtained through thermal processes, is rich in cardanol. scholarsresearchlibrary.com Cardanol is produced by the decarboxylation of anacardic acid, the main component of natural CNSL. mdpi.com

Hydrogenation: The cardanol obtained is a mixture of phenols with a C15 side chain at the meta position, which can be saturated or contain one, two, or three double bonds. nih.gov To obtain the key precursor, 3-pentadecylphenol, this mixture undergoes hydrogenation. This reaction saturates the unsaturated alkyl side chains. A common method involves using a palladium on carbon (Pd/C) catalyst, often 5% or 10% Pd/C, in a solvent like isopropanol (B130326) or cyclohexane (B81311) under hydrogen pressure. nih.govgoogle.com This process yields 3-pentadecylphenol, a solid, as the main product. google.com

Table 1: Typical Composition of Cashew Nut Shell Liquid (CNSL)

| Constituent | Approximate Percentage in Natural CNSL | Chemical Nature |

| Anacardic Acid | ~60-70% | Phenolic acid |

| Cardol | ~15-20% | Resorcinolic lipid |

| Cardanol | ~10% | Phenolic lipid |

| 2-Methylcardol | ~2-5% | Resorcinolic lipid |

Note: Composition can vary based on the extraction method. nih.gov

Conversion of 3-Pentadecylphenol to Aminated Derivatives

Once pure 3-pentadecylphenol is isolated, it serves as the foundational molecule for synthesizing various derivatives. The introduction of an amino group onto the phenolic ring is a key transformation to produce aminated derivatives like this compound. This is typically achieved not by direct amination but through a multi-step chemical sequence, which offers better control over the position of the new functional group. mdpi.com

Specific Chemical Transformations for this compound Synthesis

The synthesis of this compound from its precursor, 3-pentadecylphenol, is a classic example of a multi-step organic synthesis. vapourtec.com This approach involves a series of distinct reactions to build the final molecular structure in a controlled manner. syrris.jp

Multi-step Organic Synthesis Methodologies

The most established pathway for synthesizing this compound involves a two-step process: nitration followed by reduction.

Nitration: The first step is the electrophilic aromatic substitution of 3-pentadecylphenol. The phenol (B47542) is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO2) onto the aromatic ring. The hydroxyl group (-OH) is an activating, ortho-, para-directing group, while the bulky pentadecyl group provides steric hindrance. This directs the incoming nitro group primarily to the position para to the hydroxyl group, yielding 4-nitro-3-pentadecylphenol (B11949182) as the major intermediate product.

Reduction: The second step involves the reduction of the nitro group of the intermediate to an amino group (-NH2). This transformation completes the synthesis, yielding the final product, this compound.

This sequential approach is crucial for achieving the desired isomer with high purity.

Amination Strategies in Phenol Derivatization

Directly adding an amino group to the desired position on the phenol ring is challenging and often results in low yields and a mixture of products. Therefore, an indirect amination strategy is employed. The nitration-reduction pathway is a robust and widely used method for the amination of phenols. The introduction of the nitro group at the specific para-position relative to the hydroxyl group is a reliable and high-yielding reaction. core.ac.uk The subsequent reduction of this nitro-functionalized intermediate is a well-understood and efficient chemical process.

Reduction Processes of Nitro-Functionalized Intermediates

The conversion of the 4-nitro-3-pentadecylphenol intermediate into this compound is accomplished through a reduction reaction. Several methods are effective for reducing aromatic nitro compounds to amines:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H2) with a metal catalyst. Catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel are commonly used. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under pressure.

Metal-Acid Systems: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid, most commonly hydrochloric acid (HCl). For instance, reacting the nitro-intermediate with tin(II) chloride (SnCl2) in concentrated HCl is a standard laboratory procedure for this type of reduction.

The choice of reduction method can depend on the scale of the synthesis, the desired purity, and the available resources. Both catalytic hydrogenation and metal-acid systems are effective in achieving the transformation to the final this compound product.

Table 2: Key Reaction Steps in the Synthesis of this compound

| Step | Reaction Type | Reactant | Key Reagents | Product |

| 1 | Electrophilic Aromatic Substitution (Nitration) | 3-Pentadecylphenol | Nitric Acid (HNO₃), Sulfuric Acid (H₂SO₄) | 4-Nitro-3-pentadecylphenol |

| 2 | Reduction | 4-Nitro-3-pentadecylphenol | H₂ with Pd/C catalyst OR Sn/HCl | This compound |

Etherification and Coupling Reactions in Precursor Formation

The synthesis of precursors for complex substituted phenols such as this compound often involves sophisticated etherification and coupling reactions to build the core molecular framework. These reactions are crucial for introducing the necessary functional groups and substituents onto the aromatic ring in a controlled manner.

One of the foundational methods for forming ether linkages is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide ion, formed by deprotonating a phenol. numberanalytics.commasterorganicchemistry.comnumberanalytics.com In the context of synthesizing a precursor for this compound, a protected aminophenol could be deprotonated and reacted with a pentadecyl halide. The reaction proceeds via an SN2 mechanism, which is most effective with primary alkyl halides like those in the pentadecyl chain. masterorganicchemistry.com The choice of a polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO), is typical to facilitate this nucleophilic substitution. numberanalytics.com

More advanced methods involve transition-metal-catalyzed cross-coupling reactions. These techniques offer powerful ways to form carbon-carbon or carbon-oxygen bonds. For instance, Buchwald-Hartwig amination reactions, which utilize palladium catalysts, are frequently employed for creating aryl-amine bonds. mdpi.com Similarly, Ullmann-type reactions, which use copper catalysts, can effectively couple phenols with aryl halides. mdpi.comorganic-chemistry.org Such methods could be envisioned to construct the aminophenol skeleton from appropriately halogenated precursors. Copper-catalyzed cascade reactions have also been developed to synthesize meta-aminophenol derivatives, involving steps like a rsc.orgnih.gov-rearrangement followed by an oxa-Michael addition. mdpi.comdoaj.org These catalytic approaches provide robust and versatile routes to multiply substituted phenols that are otherwise challenging to synthesize through classical electrophilic substitution. mdpi.com

Optimization of Synthetic Parameters and Yield Enhancement

Achieving high efficacy and yield in the synthesis of this compound necessitates careful optimization of various reaction parameters. The final, crucial step in many synthetic routes is the reduction of a nitro group to an amine, and the conditions for this transformation profoundly impact the purity and quantity of the final product.

Temperature and Solvent Effects on Reaction Efficacy

Temperature and solvent selection are critical factors that influence reaction rates, selectivity, and product isolation. For the synthesis and purification of aminophenols, the temperature must be carefully controlled to enhance the dissolution of impurities while allowing for the effective crystallization of the desired product upon cooling. For instance, in purification processes, mixtures may be heated to temperatures between 25°C and the reflux temperature to dissolve impurities in a chosen solvent. google.com Subsequent cooling to 30°C or lower can then induce the precipitation of the purified p-aminophenol. google.com

The choice of solvent is equally important. In purification protocols for 4-aminophenol, water-immiscible organic solvents like toluene (B28343) are used to extract impurities such as quinones, azoxybenzene, and aniline (B41778). google.com The pH of the aqueous solution is adjusted to optimize the separation. google.comgoogle.com For reaction media, solvents are chosen based on their ability to form azeotropes to remove byproducts, such as the use of toluene to remove ethanol during the formation of formamidines, thereby driving the reaction to completion. researchgate.net In catalytic hydrogenations, the solvent system can dictate the reaction pathway; for example, nitrotoluenes are often hydrogenated in methanol (B129727) due to their poor solubility in water. rsc.org

Catalytic Systems in Aminophenol Synthesis

The catalytic reduction of a nitrophenol precursor is a key step in producing this compound. Modern catalytic systems offer high selectivity and efficiency, moving away from older, less environmentally friendly methods like iron-acid reductions. chemicalbook.com The selective hydrogenation of a nitro group in the presence of other reducible functionalities is a significant challenge, often addressed by specialized catalysts. nih.govnih.gov

A variety of catalytic systems have been developed for the chemoselective hydrogenation of nitroarenes:

Noble Metal Catalysts : Platinum-based catalysts, such as sulfided platinum, are effective for the chemoselective reduction of nitro groups even in the presence of sensitive groups like heteroaryl halides, operating at low temperatures and pressures. nih.gov Palladium supported on graphene (Pd/G) has also shown higher activity and stability than traditional Pd/C catalysts, attributed to the strong dispersion effect of graphene and its ability to adsorb nitroaromatics via π–π stacking interactions. rsc.org

Gold Nanoparticles : Gold nanoparticles supported on metal oxides like TiO₂ or Fe₂O₃ have been shown to catalyze the chemoselective hydrogenation of functionalized nitroarenes under mild conditions, crucially avoiding the buildup of hazardous hydroxylamine (B1172632) intermediates. nih.gov

Base Metal Catalysts : To reduce reliance on expensive precious metals, catalysts based on abundant metals have been developed. Nickel-based catalysts derived from metal-organic frameworks (MOFs) have demonstrated excellent performance in p-nitrophenol hydrogenation. acs.org Manganese catalysts featuring a PNN-pincer ligand are air-stable and can hydrogenate a broad range of nitroarenes to their corresponding anilines in high yields under relatively mild conditions. acs.org

Electrochemical Systems : Titanium-mediated electrosynthesis offers another route. In this system, a Ti(IV) precursor is cathodically reduced to Ti(III), which then acts as the chemical reductant for the nitro compound. acs.org

A comparison of different catalytic systems highlights the trade-offs between activity, selectivity, and cost.

Advanced Synthetic Approaches

Modern synthetic chemistry emphasizes sustainability and efficiency. For a molecule like this compound, this translates to exploring bio-based feedstocks and energy-efficient reaction technologies.

Bio-based Monomer Synthesis Routes

The synthesis of this compound can be made more sustainable by using precursors derived from renewable biological resources. A particularly relevant starting material is cardanol, a natural phenolic lipid extracted from cashew nutshell liquid (CNSL). rsc.orgdigitellinc.comnii.ac.jp Cardanol is a phenol substituted at the meta-position with a C15 alkyl chain, making it an ideal bio-based precursor for the target molecule. nii.ac.jp

Several synthetic routes have been developed to modify cardanol into functional monomers. rsc.orgresearchgate.net For example, the side chain of cardanol can be chemically transformed through processes like epoxidation followed by oxidative cleavage to produce other functional groups. rsc.orgresearchgate.net Given that cardanol already possesses the core phenolic ring and the C15 side chain, its conversion to this compound would primarily involve nitration at the para-position followed by reduction of the nitro group. The hydrogenation of cardanol yields hydrocardanol, which can also be used as a bio-based feedstock for producing other phenols via trans-alkylation. tue.nl The use of cardanol allows for the incorporation of a long alkyl chain, which is known to impart a plasticizing effect and hydrophobicity in polymers. researchgate.net This approach aligns with green chemistry principles by replacing petroleum-based phenol with a non-edible, renewable resource. rsc.orgresearchgate.net

Microwave-Assisted Synthesis Techniques for Related Polymers

Microwave-assisted synthesis has emerged as a powerful technique for accelerating chemical reactions, including polymerization. nih.gov This method offers significant advantages over conventional heating, such as reduced reaction times, higher yields, and improved energy efficiency. nih.govrsc.org For polymers derived from aminophenol-based monomers, microwave irradiation can effectively drive the polymerization process.

The technique has been successfully applied to a wide range of syntheses, including the preparation of aminophosphonate derivatives, pyrimidines, and the grafting of polymers onto natural backbones. nih.govmdpi.comnih.gov For example, the Kabachnik–Fields reaction to produce α-aminophosphonates can be completed in just 10 minutes at 80°C under microwave irradiation. mdpi.com Similarly, aromatic nucleophilic substitution reactions to form 2-anilinopyrimidines are significantly more efficient with microwave heating compared to conventional methods. rsc.org

In the context of polymers related to this compound, which could be a monomer for polyamides or polyurethanes, microwave-assisted polymerization would be a highly relevant technique. It allows for rapid and uniform heating of reagents, accelerating reaction kinetics and potentially leading to polymers with well-defined properties. nih.gov This approach is a key component of green chemistry, enabling efficient synthesis protocols with lower energy consumption. nih.gov

Advanced Analytical and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules like 4-Amino-3-pentadecylphenol. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy is instrumental in defining the number, environment, and connectivity of hydrogen atoms within the this compound molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

In a typical ¹H NMR spectrum of a compound related to this compound, specific signals can be assigned to different parts of the molecule. For instance, the aromatic protons on the phenol (B47542) ring typically appear as multiplets in the range of 6.70 to 7.26 ppm. The protons of the phenolic hydroxyl (-OH) and amino (-NH₂) groups often present as singlets, with their chemical shifts being sensitive to solvent and concentration. The benzylic protons, those on the carbon atom directly attached to the aromatic ring, are generally observed as a triplet around 2.52 to 2.67 ppm. The numerous protons of the long pentadecyl chain produce a series of signals in the aliphatic region of the spectrum. researchgate.netresearchgate.net The use of deuterated solvents like chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆) is standard, with tetramethylsilane (B1202638) (TMS) often used as an internal reference standard (0.00 ppm). rsc.org

Table 1: Representative ¹H NMR Spectral Data for a Related Phenolic Compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.02 – 7.26 | Multiplet | Aromatic protons |

| 4.68, 4.66 | Singlet | Phenolic -OH groups |

| 2.52 | Triplet | Benzylic protons (-CH₂-) |

| Aliphatic Region | Multiplet | Pentadecyl chain protons |

Note: The data presented is for a related bisphenol, 4-(4-hydroxyphenoxy)-3-pentadecylphenol, and serves as a representative example. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed picture of the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, which minimizes signal overlap and facilitates the identification of individual carbon atoms. For a related compound, 4-(4-hydroxyphenoxy)-3-pentadecylphenol, the aromatic carbons resonate in the region of 115 to 155 ppm. The carbon atom attached to the hydroxyl group (C-OH) and the carbon atoms in the aromatic ring show distinct chemical shifts based on their substitution pattern. The benzylic carbon of the pentadecyl chain appears around 30-35 ppm, while the other carbons of the alkyl chain are observed further upfield. researchgate.net

Table 2: Representative ¹³C NMR Spectral Data for a Related Phenolic Compound

| Chemical Shift (δ) ppm | Assignment |

| 115 - 155 | Aromatic carbons |

| ~30 - 35 | Benzylic carbon |

| Upfield Region | Pentadecyl chain carbons |

Note: The data presented is for a related bisphenol, 4-(4-hydroxyphenoxy)-3-pentadecylphenol, and serves as a representative example. researchgate.net

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy techniques are powerful tools for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides a characteristic "fingerprint" of a molecule by identifying its functional groups. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum.

In the FT-IR spectrum of amino-pentadecylphenols, the presence of the amino (-NH₂) and hydroxyl (-OH) groups is confirmed by distinctive broad absorption bands. The N-H stretching vibrations of the primary amine typically appear in the range of 3110-3550 cm⁻¹. A strong band corresponding to the aromatic amine can be observed around 1374 cm⁻¹. The C-N axial deformation is indicated by a peak around 1125 cm⁻¹, and N-H bending vibrations can be seen at approximately 1572 cm⁻¹. researchgate.net The broad absorption band for the phenolic -OH group is also a key feature. researchgate.net

Table 3: Key FT-IR Absorption Bands for Amino-pentadecylphenols

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3550 - 3110 | N-H stretching | Primary Amine (-NH₂) |

| ~3325 | O-H stretching (broad) | Phenolic Hydroxyl (-OH) |

| 1572 | N-H bending | Primary Amine (-NH₂) |

| 1374 | Aromatic amine C-N stretching | Aromatic Amine |

| 1204 | Ar-O-Ar stretching | Aryl Ether (in related compounds) |

| 1125 | C-N axial deformation | Amine |

Note: Data is based on a mixture of amino-pentadecylphenols and a related bisphenol. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing large and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged ions, which are then analyzed by the mass spectrometer. This technique allows for the precise determination of the molecular weight of this compound. The molecular formula of this compound is C₂₁H₃₇NO, which corresponds to a molecular weight of 319.53 g/mol . guidechem.com ESI-MS can confirm this molecular weight and provide further structural details through the analysis of fragmentation patterns that may occur under specific instrumental conditions.

Chromatographic Purification and Purity Assessment

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions in real-time. researchgate.net In the synthesis of this compound, TLC is used to track the consumption of starting materials (e.g., a nitrophenol precursor and a reducing agent) and the formation of the desired amino-substituted product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate (typically silica (B1680970) gel) at regular intervals. The plate is then developed in a sealed chamber containing an appropriate solvent system (eluent). The separation of components on the plate is based on their differential partitioning between the stationary phase (silica gel) and the mobile phase (eluent). youtube.com Generally, less polar compounds travel further up the plate, resulting in a higher retention factor (Rf), while more polar compounds have a stronger affinity for the silica and exhibit lower Rf values.

Table 2: Illustrative TLC System for Monitoring Synthesis of this compound

| Parameter | Description | Example |

| Stationary Phase | The adsorbent material coated on the TLC plate. | Silica Gel 60 F₂₅₄ |

| Mobile Phase (Eluent) | A solvent or mixture of solvents that moves up the plate. The ratio is optimized to achieve good separation. | Hexane:Ethyl Acetate (B1210297) (e.g., 4:1 or 3:1 v/v). youtube.com |

| Visualization | Method used to see the spots, as most organic compounds are colorless. | UV light (254 nm) if compounds are UV-active; Staining with potassium permanganate (B83412) (KMnO₄) or ninhydrin (B49086) (for the amino group). |

| Expected Rf Values | The ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Reactant (e.g., 3-pentadecyl-4-nitrophenol): ~0.4; Product (this compound): ~0.5 (Example values, depends on exact eluent). |

Following the completion of the reaction, column chromatography is the standard method employed for the isolation and purification of this compound from the crude reaction mixture on a preparative scale. youtube.comcolumn-chromatography.com This technique operates on the same principles of differential adsorption as TLC but is used to separate larger quantities of material. youtube.com

A glass column is packed with a slurry of the stationary phase, most commonly silica gel, in a non-polar solvent. youtube.com The crude product, dissolved in a minimal amount of solvent, is carefully loaded onto the top of the silica bed. The mobile phase (eluent) is then passed through the column, either by gravity or by applying pressure (flash chromatography). Components of the mixture travel down the column at different rates depending on their polarity, allowing for their separation. column-chromatography.com

For this compound, which contains a basic amino group, tailing or streaking of the spot on the silica column can occur due to strong interaction with acidic silanol (B1196071) groups on the silica surface. To mitigate this, a small amount of a basic modifier, such as triethylamine (B128534) (TEA), is often added to the eluent system. biotage.com Fractions are collected sequentially as the eluent exits the column, and these are analyzed by TLC to identify which ones contain the pure product.

Table 3: Typical Column Chromatography Setup for Purifying this compound

| Parameter | Description | Typical Implementation |

| Stationary Phase | The bulk adsorbent material packed in the column. | Silica Gel (230-400 mesh for flash chromatography). youtube.com |

| Mobile Phase (Eluent) | A solvent gradient is often used, starting with a non-polar solvent and gradually increasing the polarity to elute compounds of increasing polarity. | Gradient elution from 100% Hexane to a mixture like Hexane:Ethyl Acetate (e.g., 9:1), potentially with ~0.5% Triethylamine. biotage.com |

| Loading Method | How the crude sample is introduced to the column. | Dry loading (adsorbing the crude mixture onto a small amount of silica) or wet loading (dissolving in a minimal volume of eluent). |

| Fraction Analysis | How the collected fractions are checked for the desired compound. | Thin-Layer Chromatography (TLC). researchgate.net |

Crystallographic and Morphological Investigations of Derived Materials

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the atomic and molecular structure of crystalline materials. For materials derived from this compound, which are amphiphilic, XRD is crucial for understanding their solid-state organization and mesomorphic (liquid crystalline) behavior. mdpi.com

Single-Crystal XRD provides the most detailed structural information, revealing the precise three-dimensional arrangement of atoms in a crystal lattice, including bond lengths, bond angles, and intermolecular interactions. Obtaining this data is contingent on the ability to grow a high-quality single crystal of the compound, which can be challenging for molecules with long, flexible alkyl chains.

Wide-Angle X-ray Diffraction (WAXD) , also known as Powder X-ray Diffraction (PXRD), is used on polycrystalline or semi-crystalline powder samples. It provides information about the short-range ordering and crystalline packing. For amphiphilic molecules like derivatives of this compound, WAXD can reveal characteristic d-spacings related to the packing of the aromatic rings and the side-by-side arrangement of the pentadecyl chains. In studies of self-assembled liquid crystalline phases, WAXD helps to identify the type of mesophase, such as columnar or smectic structures, by analyzing the diffraction peaks at different scattering angles. mdpi.com

Table 4: XRD Analysis of Materials from this compound Derivatives

| Technique | Information Obtained | Relevance to this compound |

| Single-Crystal XRD | Precise atomic coordinates, unit cell dimensions, crystal system. | Elucidation of the exact molecular conformation and intermolecular hydrogen bonding involving the phenol and amino groups. |

| Wide-Angle XRD (WAXD) | d-spacings, degree of crystallinity, phase identification. | Determining the packing arrangement of the alkyl chains and identifying the type of liquid crystalline phase (e.g., hexagonal columnar) formed by self-assembly. mdpi.com |

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides direct visualization of the morphology and structure of materials at the nanoscale. For derivatives of this compound, which can self-assemble into ordered mesomorphic structures, TEM is an essential tool for confirming the nature of these assemblies. nih.gov

Due to its amphiphilic character—possessing a hydrophilic aminophenol head and a hydrophobic pentadecyl tail—this molecule and its derivatives are expected to form various supramolecular structures such as micelles, vesicles, nanotubes, or liquid crystalline phases when in solution or in a melt. mdpi.com While techniques like XRD can provide information about the average packing and symmetry of these structures, TEM offers direct, real-space images.

To perform TEM analysis, a dilute solution of the sample is typically cast onto a TEM grid (e.g., a carbon-coated copper grid) and the solvent is allowed to evaporate. The sample may require negative staining with a heavy metal salt (like uranyl acetate) to enhance contrast, especially for soft organic materials. The resulting images can reveal the size, shape, and arrangement of the self-assembled structures, such as the diameter of columns in a columnar phase or the lamellar spacing in a smectic phase, corroborating findings from XRD. nih.gov

Table 5: Potential TEM Observations for Self-Assembled Structures

| Observed Structure | Description | Expected Dimensions |

| Columnar Arrays | Ordered arrays of cylindrical assemblies. | Column diameters in the range of a few nanometers, corresponding to the aggregated molecules. |

| Lamellar Sheets | Bilayer structures formed by the segregation of hydrophilic heads and hydrophobic tails. | Layer spacing (d-spacing) consistent with twice the molecular length. |

| Vesicles | Spherical bilayer structures enclosing a solvent core. | Diameters can range from tens to hundreds of nanometers. |

| Nanofibers/Tubes | Elongated, one-dimensional structures. | Diameters of a few nanometers with lengths up to micrometers. nih.gov |

Thermal Analysis for Material Behavior of Derived Polymers

Thermal analysis techniques are crucial in polymer science for characterizing the material properties and predicting their behavior under various temperature conditions. nih.gov These methods measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. youtube.com For polymers derived from this compound, techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide invaluable insights into their thermal stability, decomposition, and phase transitions. nih.goveucalyptus.com.br

Thermogravimetric Analysis (TGA) in Polymer Research

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. wikipedia.orguc.edu The resulting data provides critical information regarding the thermal stability, decomposition temperatures, and composition of polymeric materials. uc.edu In TGA, a sample is placed in a high-precision balance within a furnace, and its mass is continuously monitored as the temperature is increased at a constant rate. wikipedia.org The output is a thermogram, a plot of mass versus temperature, from which the onset and maximum decomposition temperatures can be determined. researchgate.net

The primary applications of TGA in polymer research include:

Determining thermal stability: A material's upper service temperature can be identified, as beyond this point, degradation, characterized by mass loss, begins. wikipedia.org

Compositional analysis: TGA can be used to determine the content of different components in a polymer blend or composite, such as filler content, moisture, and volatiles. uc.edu

Decomposition kinetics: By analyzing the rate of mass loss at different heating rates, the kinetics of the decomposition process can be studied. nih.govmdpi.com

Oxidative stability: Comparing TGA runs in an inert atmosphere (like nitrogen) versus an oxidative one (like air or oxygen) reveals the material's resistance to oxidation. wikipedia.org

For derivatives of 3-pentadecylphenol (B1217947), a compound closely related to this compound, TGA studies have been conducted to evaluate their thermal stability. The data reveals how different functional groups influence the decomposition profile. For instance, TGA was used to assess the thermal stability of 3-pentadecylphenol (hydrogenated cardanol) and its alkylated and nitrated derivatives, comparing them to the commercial antioxidant BHT. eucalyptus.com.br Under an inert nitrogen atmosphere, the nitrated derivative showed significantly enhanced thermal stability, with a higher initial decomposition temperature compared to the other compounds. eucalyptus.com.br

| Compound | Initial Decomposition Temperature (°C) | Temperature at Maximum Decomposition Rate (°C) | Final Residue (%) | Atmosphere |

| BHT (standard antioxidant) | ~85 | 180.7 | 0.8 | Nitrogen |

| 3-Pentadecylphenol (3-PDP) | ~194 | - | - | Nitrogen |

| Alkylated 3-PDP (3-PDP-ALQ) | ~156.5 | 307.7 | 0.9 | Nitrogen |

| Alkylated and Nitro 3-PDP (3-PDP-NIT) | ~205 | 297.7, 380.2, 449.9 | 5.2 | Nitrogen |

Data sourced from reference eucalyptus.com.br

The results indicate that the introduction of specific functional groups, such as the nitro group, can substantially increase the thermal stability of the pentadecylphenol structure. eucalyptus.com.br This is a critical consideration in the design of polymers derived from this compound for applications requiring high-temperature resistance.

Differential Scanning Calorimetry (DSC) in Polymer Research

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. hu-berlin.de It is widely used to study the thermal transitions of polymers, providing information on events that involve a change in heat capacity or enthalpy. eag.com Such transitions include the glass transition, crystallization, and melting. youtube.com

Key information obtained from DSC analysis of polymers includes:

Glass Transition Temperature (Tg): This is the temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. eag.com It is a critical parameter that defines the upper use temperature for many amorphous and semi-crystalline polymers.

Crystallization Temperature (Tc): Upon cooling from the melt, this is the temperature at which a polymer crystallizes, an exothermic process. youtube.com

Melting Temperature (Tm): For a semi-crystalline polymer, this is the temperature at which the crystalline domains melt, which is an endothermic transition. researchgate.net

Enthalpy of Melting and Crystallization: The area under the melting or crystallization peaks can be used to quantify the degree of crystallinity in a polymer. researchgate.net

Curing Reactions: For thermosetting polymers, DSC can be used to monitor the heat released during curing reactions, allowing for the determination of the degree of cure. eag.com

In the study of 3-pentadecylphenol derivatives, DSC analysis complemented the TGA findings. eucalyptus.com.br The DSC thermogram for the alkylated and nitro derivative (3-PDP-NIT) showed an endothermic peak attributed to the melting of the compound's crystalline structure, followed by exothermic peaks corresponding to its degradation and decomposition at higher temperatures. eucalyptus.com.br This suggests a more organized, crystalline structure for the nitrated derivative, which contributes to its higher thermal stability. eucalyptus.com.br

| Compound | Melting Point (Endotherm, °C) | Decomposition (Exotherm, °C) | Atmosphere |

| BHT (standard antioxidant) | 71.79 | 240.23 | Oxygen |

| 3-Pentadecylphenol (3-PDP) | 53.07 | 239.31 | Oxygen |

| Alkylated 3-PDP (3-PDP-ALQ) | 42.48 | 231.29 | Oxygen |

| Alkylated and Nitro 3-PDP (3-PDP-NIT) | 57.7 | 251.67, 294.05 | Oxygen |

Data sourced from reference eucalyptus.com.br

The data obtained from DSC is crucial for understanding the processing and end-use performance of polymers. For polymers derived from this compound, DSC can be used to determine the glass transition temperature, which dictates the material's mechanical properties (e.g., rigidity and flexibility) at different temperatures, as well as to assess the impact of the pendent aminophenol group on the polymer's morphology and thermal behavior. eag.comasianpubs.org

Research on Chemical Modifications and Derivative Synthesis

Design and Synthesis of Functionalized Analogs

The strategic functionalization of 4-Amino-3-pentadecylphenol has led to the development of new monomers and intermediates. These efforts are primarily aimed at incorporating the beneficial properties of the pentadecyl chain, such as flexibility and hydrophobicity, into larger molecular architectures.

Ether linkages are crucial in the synthesis of high-performance polymers. In the context of pentadecylphenol derivatives, etherification is a key strategy to create new monomers. A notable example involves the synthesis of 4-(4-hydroxyphenoxy)-3-pentadecylphenol (HPPDP), a novel bisphenol monomer derived from cashew nut shell liquid (CNSL), a natural source of 3-pentadecylphenol (B1217947). acs.org The synthesis of such etherification products typically involves reacting the phenolic hydroxyl group under conditions that form a stable ether bond, creating a larger monomer that can be used in subsequent polymerization reactions. acs.orgsioc-journal.cn The general preparation of aminophenol ethers can be achieved by reacting an alkali aminophenolate with an organic halide in an anhydrous environment. sioc-journal.cn

Schiff bases, characterized by the azomethine or imine (-C=N-) group, are synthesized through the condensation reaction of a primary amine with an active carbonyl compound, such as an aldehyde or ketone. nih.gov The amino group of this compound can readily react with various phenolic aldehyde precursors to form corresponding Schiff base derivatives. This reaction is typically catalyzed by acids or can proceed with simple heating, often under solvent-free conditions or in solvents like ethanol (B145695). nih.gov The formation of the imine bond is confirmed by spectroscopic methods, such as the appearance of a characteristic C=N stretching band in the IR spectrum and specific signals in NMR spectra. These derivatives are of interest for their potential applications in various fields, leveraging both the properties of the Schiff base linkage and the long alkyl chain. nih.gov

Naphthalenebisimides, also known as naphthalenediimides (NDIs), are a class of compounds known for their unique electronic and photophysical properties. Their synthesis generally involves the condensation of a naphthalic dianhydride precursor with a primary amine. The amino group of this compound presents a direct route to incorporate the pentadecylphenol moiety into an NDI structure. This reaction would attach the bulky, flexible side chain to the rigid NDI core, potentially influencing the derivative's solubility, molecular packing, and electronic behavior. While specific examples directly synthesizing NDI derivatives with this compound are not prominent in the literature, the general synthetic pathway is well-established. The introduction of long alkyl chains onto other functional molecules has been shown to impact solubility, which can be a critical factor for processing and applications. acs.org

Monomers derived from 3-pentadecylphenol are instrumental in creating high-performance polymers like poly(arylene ether)s and polyesters with pendent alkyl chains. acs.org A key monomer, 3-pentadecyl 4,4′-biphenol, has been synthesized and subsequently used in polycondensation reactions with activated dihalides such as 4,4′-difluorobenzophenone and bis(4-fluorophenyl)sulfone. This process yields poly(arylene ether)s with the long pentadecyl chains attached to the polymer backbone.

Similarly, the bisphenol monomer 4-(4-hydroxyphenoxy)-3-pentadecylphenol (HPPDP) has been used to synthesize aromatic polyesters through interfacial polycondensation with diacid chlorides like terephthalic acid chloride (TPC) and isophthalic acid chloride (IPC). acs.org The resulting polymers exhibit excellent solubility in common organic solvents like chloroform (B151607) and can be cast into tough, flexible films. acs.org The presence of the pentadecyl chain imparts unique properties to these polymers, distinguishing them from their non-substituted counterparts.

| Polymer Type | Monomer | Inherent Viscosity (dL/g) | Number-Average Molecular Weight (Mn) | Glass Transition Temp. (Tg) (°C) | 10% Decomposition Temp. (T10) (°C) |

|---|---|---|---|---|---|

| Poly(arylene ether) | 3-pentadecyl 4,4′-biphenol | 0.50 - 0.81 | 22,000 - 83,000 | 35 - 60 | 410 - 455 |

| Polyester | 4-(4-hydroxyphenoxy)-3-pentadecylphenol (HPPDP) | - | - | - | - |

Investigations into Structure-Property Relationships of Derivatives

Understanding how the molecular structure of these derivatives influences their macroscopic properties is crucial for designing materials with specific functions. The long alkyl chain of this compound is a dominant factor in these relationships.

The pentadecyl (C15) chain has a profound effect on the properties of its derivatives, particularly in polymeric systems.

Solubility and Processability: The long, nonpolar alkyl chain significantly enhances the solubility of polymers in common organic solvents such as chloroform, dichloromethane, and tetrahydrofuran. This improved solubility is critical for solution-based processing techniques, like casting films.

Thermal Properties: The pentadecyl chain acts as an internal plasticizer. Its flexibility disrupts the close packing of rigid polymer backbones, leading to a decrease in the glass transition temperature (Tg) compared to analogous polymers without the alkyl side chain. For instance, poly(arylene ether)s with the pendent pentadecyl chain exhibit Tg values in the range of 35–60 °C, which is lower than reference polymers.

Molecular Architecture: The bulky nature of the pentadecyl group can prevent the ordered packing of polymer chains, resulting in amorphous materials rather than semi-crystalline ones. This disruption of crystallinity is observed in polyesters where bulky, fused-ring structures in the backbone lead to amorphous polymers.

Gas Permeability: In some poly(ether sulfone) membranes, the presence of the pentadecyl chain was found to moderately increase permeability for gases like helium and oxygen, but significantly increase permeability for carbon dioxide, an effect attributed to the internal plasticization.

| Structural Feature | Resulting Property | Underlying Mechanism |

|---|---|---|

| Long Pentadecyl (C15) Alkyl Chain | Increased solubility in organic solvents | The nonpolar chain interacts favorably with solvents, breaking up polymer-polymer interactions. |

| Long Pentadecyl (C15) Alkyl Chain | Lower Glass Transition Temperature (Tg) | The flexible chain increases free volume and acts as an internal plasticizer, allowing for polymer chain movement at lower temperatures. |

| Long Pentadecyl (C15) Alkyl Chain | Amorphous Molecular Structure | The bulky side chain disrupts the regular packing required for crystallization. |

| Long Pentadecyl (C15) Alkyl Chain | Altered Gas Permeability | Internal plasticization effect increases the fractional free volume within the polymer matrix. |

Influence of Amine and Phenol (B47542) Substitution Patterns on Derivative Characteristics

The characteristics of derivatives synthesized from aminophenols are significantly influenced by the substitution pattern of the amine and phenol groups on the aromatic ring. While direct research on this compound is limited, the principles can be understood by examining related structures. The relative positions of the hydroxyl (-OH) and amino (-NH2) groups, along with the long pentadecyl chain, dictate the reactivity, solubility, and potential for forming supramolecular structures.

In the case of this compound, the amino group is para to the hydroxyl group, and the pentadecyl group is in the meta position relative to the hydroxyl group. This arrangement has several implications for its derivatives:

Reactivity: The amino group is a primary aromatic amine and can readily undergo reactions such as diazotization to form azo compounds and condensation with aldehydes and ketones to form Schiff bases (imines). The phenolic hydroxyl group can be esterified or etherified. The long pentadecyl chain, being a bulky alkyl group, can sterically hinder reactions at the adjacent positions on the ring.

Solubility: The presence of the long C15H31 pentadecyl chain imparts significant lipophilicity to the molecule. This generally increases the solubility of its derivatives in nonpolar organic solvents and can be a key factor in their processability for applications like polymer synthesis. For instance, polyimides derived from a related compound, 4-pentadecylbenzene-1,3-diamine (synthesized from 3-pentadecylphenol), exhibit enhanced solubility in organic solvents like chloroform and N,N-dimethylacetamide (DMAc).

Relationship between Molecular Structure and Mesomorphic Properties

The relationship between the molecular structure of organic compounds and their ability to form liquid crystalline (mesomorphic) phases is a well-established area of study. For derivatives of this compound, several structural features would be expected to govern their mesomorphic properties.

The Rigid Core: The benzene (B151609) ring of the this compound moiety provides a rigid core. This rigidity is often extended by forming derivatives such as Schiff bases or azo compounds. The imine (-CH=N-) linkage in Schiff bases and the azo (-N=N-) linkage in azo dyes are planar and contribute to the linearity and rigidity of the molecular core, which is favorable for the formation of mesophases. researchgate.net

The Flexible Terminal Chain: The long pentadecyl (C15H31) chain is a crucial feature. Such long alkyl or alkoxy chains at the terminus of a rigid core are common in thermotropic liquid crystals. These flexible chains fill space and provide the necessary mobility for the molecules to align in an ordered fashion upon heating or cooling, leading to the formation of nematic or smectic phases. The length of the alkyl chain significantly influences the melting point and the type and stability of the mesophase. Generally, as the chain length increases, the melting point tends to decrease, and smectic phases are often favored over nematic phases.

Expected Mesomorphic Behavior of Derivatives:

Schiff Base Derivatives: Condensation of the amino group of this compound with various aromatic aldehydes would produce anils (a type of Schiff base). The resulting molecules would have an extended rigid core and a flexible pentadecyl tail. Depending on the substituent on the aldehyde, these anils would be expected to exhibit calamitic mesomorphism, likely forming nematic and/or smectic phases. The table below illustrates hypothetical transition temperatures for such derivatives based on known structure-property relationships in similar liquid crystals.

Azo Dye Derivatives: Diazotization of the amino group followed by coupling with a phenol or aniline (B41778) derivative would yield azo dyes. The linear and planar azo bridge would extend the rigid core, and these molecules are also strong candidates for exhibiting liquid crystalline properties. nih.gov The color of these derivatives would be an additional functional property.

Table 1: Hypothetical Mesomorphic Properties of Schiff Base Derivatives of this compound

| Derivative (Anil from R-CHO) | R-Group on Aldehyde | Expected Mesophase(s) | Melting Point (°C) (Predicted) | Clearing Point (°C) (Predicted) |

| 1 | -H | Nematic | 85 - 95 | 110 - 120 |

| 2 | -OCH3 | Nematic, Smectic A | 90 - 100 | 140 - 150 |

| 3 | -CN | Smectic A | 100 - 110 | 160 - 170 |

| 4 | -NO2 | Nematic | 95 - 105 | 130 - 140 |

This table is illustrative and based on general trends observed in liquid crystals. Actual values would require experimental verification.

Concluding Perspectives and Future Research Trajectories

Advancements in Sustainable Production and Derivatization Methodologies

Future research will likely focus on optimizing the synthesis of 4-Amino-3-pentadecylphenol from Cashew Nut Shell Liquid (CNSL), a readily available and renewable byproduct of the cashew industry. nih.gov CNSL is a rich source of cardanol (B1251761), which is a mixture of phenolic lipids including 3-pentadecylphenol (B1217947), the direct precursor to this compound. nih.gov Green chemistry principles are central to advancing the production of this compound. unibo.itmt.comjddhs.com This includes the use of environmentally benign solvents, catalysts, and energy-efficient reaction conditions.

Key research areas will involve:

Catalytic Systems: Investigating novel heterogeneous catalysts to improve the efficiency and selectivity of the amination of 3-pentadecylphenol.

Biocatalysis: Exploring enzymatic routes for the synthesis, which can offer high specificity and mild reaction conditions. mt.com

Flow Chemistry: Developing continuous flow processes for the production of this compound to enhance scalability, safety, and process control. jddhs.com

Derivatization methodologies are also a critical area for future investigation. The amino and hydroxyl functionalities of this compound make it a versatile building block for synthesizing a wide range of new molecules. Future work should explore novel derivatization reactions to create monomers for high-performance polymers and bioactive compounds.

Broadening the Scope of Functional Material Design and Applications

The long pentadecyl chain in this compound imparts unique properties to materials, such as hydrophobicity and flexibility. These characteristics have been exploited in related materials derived from 3-pentadecylphenol to create soluble and processable high-performance polymers like polyimides and poly(esterimide)s. researchgate.netresearchgate.net Future research is expected to build on this foundation, utilizing this compound as a key monomer in the design of novel functional materials.

Potential applications and research directions include:

High-Performance Polymers: Synthesizing new polyamides and polyimides with enhanced thermal stability, mechanical strength, and solubility for applications in aerospace and electronics. mdpi.com The presence of the amino group provides an additional site for polymerization or modification.

Biodegradable Polymers: Developing biodegradable polymers for biomedical applications, leveraging the natural origin of the pentadecylphenol backbone. nih.govresearchgate.net

Functional Coatings and Membranes: Creating hydrophobic and anti-corrosive coatings, as well as membranes for separation processes, by incorporating this compound into polymer structures.

Nanomaterials: Functionalizing nanomaterials such as graphene oxide with this compound to create novel hybrid materials with tailored properties for applications in catalysis and sensing. nih.govsemanticscholar.org

Interactive Data Table: Potential Applications of this compound-based Materials

| Material Type | Potential Application Area | Key Properties Conferred by this compound |

| Polyamides/Polyimides | Aerospace, Electronics | Enhanced solubility, processability, thermal stability |

| Biodegradable Polyesters | Biomedical Devices, Drug Delivery | Biocompatibility, controlled degradation |

| Polymer Coatings | Marine, Industrial | Hydrophobicity, corrosion resistance |

| Functionalized Nanomaterials | Catalysis, Sensors | Modified surface chemistry, enhanced dispersibility |

Deepening Understanding of Bioactivity Mechanisms and Target Interactions

Phenolic lipids, in general, are known for their biological activities. acs.org While specific research on the bioactivity of this compound is limited, related compounds have shown promise. For instance, derivatives of anacardic acid and cardanol from CNSL have been investigated for their potential to treat metabolic diseases by acting as modulators for peroxisome proliferator-activated receptors (PPARs). acs.orgresearchgate.net Phenolic compounds are also recognized for their antioxidant and antimicrobial properties. nih.govresearchgate.netmdpi.comresearchgate.net

Future research should systematically evaluate the bioactivity of this compound and its derivatives. Key areas of investigation include:

Antimicrobial and Antifungal Activity: Screening against a broad range of pathogenic bacteria and fungi to identify potential new antimicrobial agents. nih.gov The amphiphilic nature of the molecule may allow it to disrupt microbial membranes.

Antioxidant Properties: Quantifying its radical scavenging activity and its potential to protect against oxidative stress-related diseases. researchgate.netresearchgate.net

Enzyme Inhibition: Investigating its ability to inhibit specific enzymes involved in disease pathways.

Mechanism of Action Studies: Elucidating the molecular mechanisms underlying any observed bioactivity, including identifying specific cellular targets and signaling pathways.

Integration with Emerging Technologies and Interdisciplinary Research Initiatives

The unique structure of this compound makes it a candidate for integration with a variety of emerging technologies. Interdisciplinary collaborations will be crucial to unlocking its full potential.

Future research initiatives could involve:

Drug Delivery Systems: Incorporating this compound into polymeric nanoparticles, micelles, or gels for the targeted delivery of therapeutic agents. mdpi.comresearchgate.net The long alkyl chain can enhance drug encapsulation and cellular uptake.

Biomedical Engineering: Developing scaffolds for tissue engineering that incorporate this compound to provide both structural support and potential bioactive cues. nih.gov

Advanced Materials Synthesis: Utilizing techniques like reversible addition-fragmentation chain-transfer (RAFT) polymerization to create well-defined polymers with this compound-containing monomers for specialized applications. nih.gov

Computational Modeling: Employing molecular modeling and simulation techniques to predict the properties of materials and the bioactivity of derivatives of this compound, thereby guiding experimental efforts.

Interactive Data Table: Interdisciplinary Research Opportunities

| Field | Potential Research Focus | Enabling Technologies |

| Materials Science & Polymer Chemistry | Development of smart polymers and composites | Controlled polymerization techniques, nanotechnology |

| Pharmacology & Biochemistry | Elucidation of bioactivity and mechanisms of action | High-throughput screening, 'omics' technologies |

| Biomedical Engineering & Medicine | Design of drug delivery systems and tissue scaffolds | 3D printing, electrospinning |

| Computational Chemistry & Biology | In silico prediction of material properties and bioactivity | Molecular dynamics simulations, QSAR modeling |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Amino-3-pentadecylphenol in laboratory settings?

- Methodology : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to attach the pentadecyl chain to the phenolic core. Purification is achieved via column chromatography using silica gel and gradient elution with solvents like hexane/ethyl acetate. Characterization requires nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to confirm structural integrity .

- Key Variables : Catalyst choice (e.g., PdCl₂(PPh₃)₂), reaction temperature, and stoichiometric ratios of precursors.

Q. How can researchers ensure the purity and structural integrity of this compound post-synthesis?

- Methodology :

- Purity : Use HPLC with evaporative light scattering detection (ELSD) or LC-MS for quantitative analysis (≥95% purity threshold) .

- Structural Confirmation : Employ ¹H/¹³C NMR for functional group identification and mass spectrometry (MS) for molecular weight verification. Cross-reference spectral data with PubChem or NIST databases .

Advanced Research Questions

Q. What computational approaches are suitable for studying the interaction of this compound with the thioredoxin system in breast cancer?

- Methodology :

- In Silico Docking : Use tools like AutoDock Vina to model binding affinity to thioredoxin reductase (TrxR). Optimize parameters using the compound’s XLogP3 (0.7) and topological polar surface area (46.2 Ų) to predict membrane permeability .

- Molecular Dynamics (MD) : Simulate ligand-protein interactions over time to assess stability. Validate with experimental IC₅₀ values from enzymatic assays .

Q. How can researchers address discrepancies in biological activity data across studies?

- Methodology :

- Standardization : Use identical assay conditions (e.g., pH, temperature) and cell lines (e.g., MCF-7 for breast cancer).

- Data Normalization : Reference activity against positive controls (e.g., cisplatin).

- Purity Verification : Replicate experiments with independently synthesized batches to rule out impurities .

Q. What experimental design considerations are critical for evaluating this compound’s inhibitory effects on thioredoxin reductase?

- Methodology :

- Dose-Response Curves : Test concentrations spanning 0.1–100 µM to determine IC₅₀.

- Cytotoxicity Assays : Pair enzyme inhibition studies with cell viability assays (e.g., MTT) to differentiate specific TrxR inhibition from general toxicity.

- Controls : Include a thioredoxin system inhibitor (e.g., auranofin) for comparative analysis .

Data Contradiction and Optimization

Q. How can synthetic yields of this compound be optimized given variability in reported protocols?

- Methodology :

- Design of Experiments (DoE) : Vary parameters like catalyst loading (PdCl₂ vs. Pd(OAc)₂), solvent polarity (DMF vs. THF), and reaction time.

- Green Chemistry : Explore microwave-assisted synthesis to reduce reaction time and improve yield .

Q. Why do computational predictions of this compound’s bioavailability sometimes conflict with experimental data?

- Analysis :

- Limitations of LogP : The compound’s high rotatable bond count (14) and long alkyl chain may reduce membrane permeability despite favorable XLogP3 predictions.

- In Vitro Validation : Use Caco-2 cell monolayers to experimentally measure permeability .

Safety and Handling

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Guidelines :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection.

- Ventilation : Use fume hoods to avoid inhalation.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation.

- Emergency Response : Follow ChemTrec protocols for spills or exposure .

Comparative Analysis

Q. How does this compound compare structurally and functionally to other phenolic derivatives in cancer research?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.